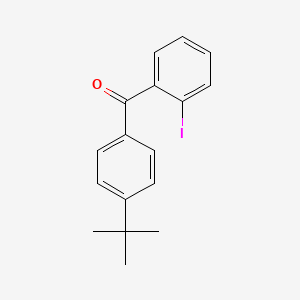

4-Tert-butyl-2'-iodobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

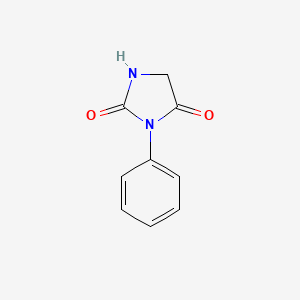

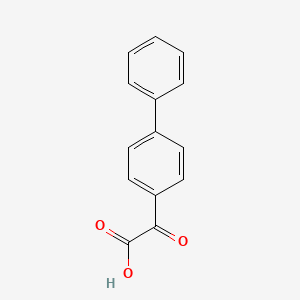

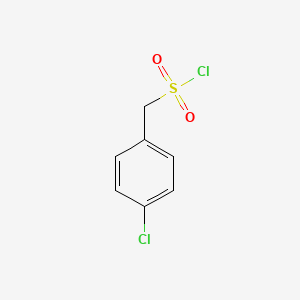

4-Tert-butyl-2’-iodobenzophenone is an organic compound with the molecular formula C17H17IO . It has a molecular weight of 364.23 .

Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-2’-iodobenzophenone is represented by the InChI code1S/C17H17IO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3 . This indicates the presence of iodine, carbon, and hydrogen atoms in specific arrangements. Physical And Chemical Properties Analysis

4-Tert-butyl-2’-iodobenzophenone has a molecular weight of 364.23 . Its IUPAC name is (4-tert-butylphenyl)(2-iodophenyl)methanone .科学的研究の応用

Synthesis of Complex Compounds

4-tert-butyl-2'-iodobenzophenone has been used as a starting material or intermediate in the synthesis of complex compounds. For instance, it plays a crucial role in the oxidative cyclization of 2-arylphenols to dibenzofurans under palladium catalysis, highlighting its utility in facilitating intramolecular C-H bond activation and C-O bond formation (Wei & Yoshikai, 2011). This process is significant for the synthesis of dibenzofuran derivatives, which are valuable in pharmaceuticals and materials science.

Photophysical Studies

The compound has been subject to photophysical studies to understand its behavior under various conditions. Ultrafast pump-probe studies of tert-butyl aroylperbenzoates, including 4-tert-butyl-2'-iodobenzophenone, provide insights into the photolysis processes, revealing the dynamics of intersystem crossing and internal conversion rates. These studies are fundamental in the field of photochemistry and photophysics, offering a deeper understanding of the excited-state behaviors of such compounds (Shah et al., 2004).

Material Properties Enhancement

Research on poly(arylene ether ketone)s with pendant tertiary butyl groups, synthesized using aromatic bisphenols including derivatives of 4-tert-butyl-2'-iodobenzophenone, demonstrates its application in enhancing the thermal and mechanical properties of polymers. These polymers exhibit high molecular weight and improved physical properties due to the bulky tert-butyl groups, which reduce packing efficiency and increase solubility (Yıldız et al., 2007).

Antioxidant Activity

The synthesis and evaluation of new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, derived from reactions involving 4-tert-butyl-2'-iodobenzophenone, have shown significant antioxidant properties. These compounds exhibit free-radical scavenging abilities, demonstrating the potential for 4-tert-butyl-2'-iodobenzophenone derivatives in developing new antioxidants for pharmacological applications (Shakir et al., 2014).

Environmental and Health Monitoring

Studies on the occurrence of synthetic phenolic antioxidants in human tissues and consumer products, including those derived from 4-tert-butyl-2'-iodobenzophenone, provide critical data on human exposure and potential health risks. These investigations are essential for assessing the safety and environmental impact of synthetic antioxidants widely used in food, cosmetics, and industrial applications (Wang et al., 2019).

特性

IUPAC Name |

(4-tert-butylphenyl)-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17IO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIFWIKFMZBVAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501218900 |

Source

|

| Record name | [4-(1,1-Dimethylethyl)phenyl](2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951889-75-1 |

Source

|

| Record name | [4-(1,1-Dimethylethyl)phenyl](2-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,1-Dimethylethyl)phenyl](2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)